molecular formula C13H23N3O B15051524 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine

Cat. No.: B15051524
M. Wt: 237.34 g/mol
InChI Key: DCYZHOSIKPKOOJ-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is a complex organic compound that features a unique structure combining a cyclopropyl group, a pyrazole ring, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.

    [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-ethoxyethyl)amine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the 2-methoxyethyl group in {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine provides unique solubility and reactivity characteristics, making it distinct from its analogs. This group can influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C13H23N3O/c1-10(2)16-12(9-14-6-7-17-3)8-13(15-16)11-4-5-11/h8,10-11,14H,4-7,9H2,1-3H3

InChI Key

DCYZHOSIKPKOOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCCOC

Origin of Product

United States

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